![molecular formula C14H16Cl2N4O3 B2879564 2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide CAS No. 2097888-37-2](/img/structure/B2879564.png)
2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide” is a complex organic molecule that contains several functional groups, including a dichlorophenoxy group, a triazole group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The dichlorophenoxy group would likely contribute to the compound’s polarity, while the triazole group could potentially participate in hydrogen bonding .Aplicaciones Científicas De Investigación
Herbicide Formulation and Controlled Release
The 2,4-dichlorophenoxy component of the compound is structurally similar to 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide . Research has shown that nanocarrier-based formulations can improve the use efficiency of herbicides like 2,4-D and reduce off-target effects. The compound could be investigated for its potential in controlled-release herbicide formulations, which could offer benefits such as reduced volatilization and leaching, thereby minimizing environmental impact.
Mode of Action as a Herbicide
Given its structural similarity to 2,4-D, the compound could be studied for its mode of action as a selective herbicide . It might mimic natural auxin at the molecular level, leading to abnormal growth and senescence in dicot weeds without affecting monocots. Understanding its mode of action could lead to the development of new, more effective herbicides.
Antifungal Applications
The 1H-1,2,4-triazolyl moiety is known for its antifungal properties. Compounds containing this group have shown promising activity against various fungal strains . The compound could be explored for its efficacy in treating fungal infections in agriculture, potentially offering an alternative to existing antifungal agents.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N4O3/c15-11-1-2-13(12(16)7-11)23-8-14(21)18-3-5-22-6-4-20-10-17-9-19-20/h1-2,7,9-10H,3-6,8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMYFDAWLZXERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCOCCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

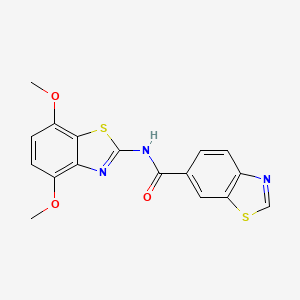
![Ethyl 2-[[2-[1-[2-[(2-fluorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2879482.png)

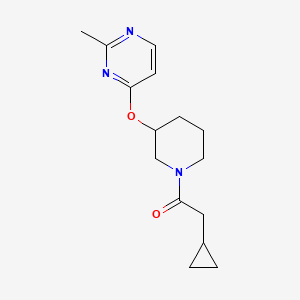
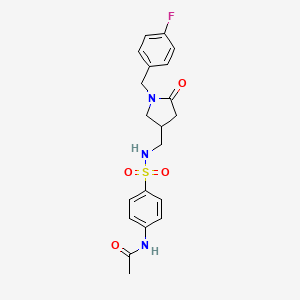
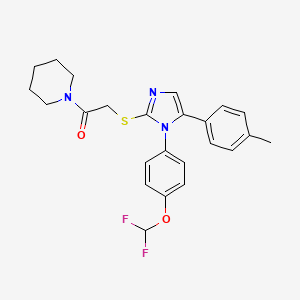
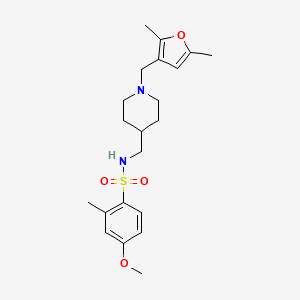
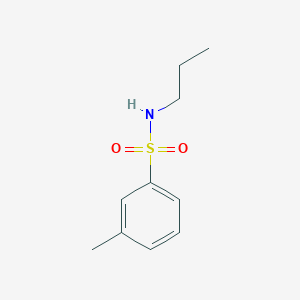

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2879495.png)
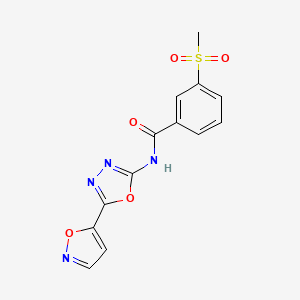
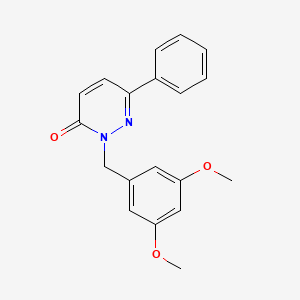
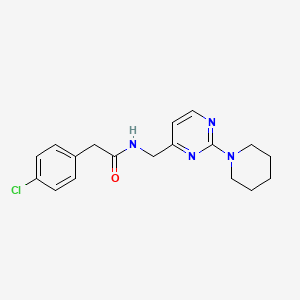
![N-(3,4-dichlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2879503.png)